molecular formula C26H56ClN B12669302 Ethyltris(2-ethylhexyl)ammonium chloride CAS No. 94277-47-1

Ethyltris(2-ethylhexyl)ammonium chloride

Cat. No.: B12669302
CAS No.: 94277-47-1
M. Wt: 418.2 g/mol
InChI Key: RHARHBAQMRERTL-UHFFFAOYSA-M
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Description

Contextualization of Long-Chain Alkylammonium Salts within Contemporary Chemical Sciences

Long-chain alkylammonium salts are a specific subclass of QACs where at least one of the alkyl groups possesses a significant hydrocarbon chain length, typically C8 or longer. mst.dk This extended alkyl chain imparts a pronounced amphiphilic nature to the molecule, with a hydrophilic cationic head and a lipophilic hydrocarbon tail. This duality is the foundation of their surface-active properties and their ability to self-assemble in solution. nih.gov

In contemporary chemical sciences, these salts are pivotal. Their applications are diverse, ranging from their use as fabric softeners and hair conditioning agents to their critical role as extractants in hydrometallurgy and as phase transfer catalysts in organic synthesis. mst.dkgoogle.com The structure of the alkyl chains, whether linear or branched, significantly influences the physicochemical properties and, consequently, the specific applications of these salts. nih.gov

Significance of "Ethyltris(2-ethylhexyl)ammonium chloride" within Cationic Surfactant and Extractant Research Paradigms

"this compound" is a quaternary ammonium (B1175870) salt with the chemical formula C26H56ClN. nih.gov Its structure consists of a central nitrogen atom bonded to one ethyl group and three 2-ethylhexyl groups, with a chloride anion. The branched nature of the 2-ethylhexyl chains is a key structural feature that influences its physical and chemical behavior.

As a cationic surfactant, the large, bulky alkyl groups of this compound affect its aggregation behavior in solution, influencing properties like critical micelle concentration (CMC) and its effectiveness at reducing surface and interfacial tension. These characteristics are fundamental to its potential use in formulations requiring emulsification, dispersion, or surface modification.

In the paradigm of solvent extraction, quaternary ammonium salts, often referred to as liquid ion exchangers, are utilized for the separation and purification of metals. nih.gov They function by forming an ion-pair with a negatively charged metal complex in an aqueous phase, which is then extracted into an immiscible organic phase. While research on analogous compounds like Aliquat 336 (a mixture of trioctyl- and tridecylmethylammonium chlorides) is extensive, studies specifically detailing the extraction capabilities of this compound are less common in publicly available literature. researchgate.netrsc.org However, its structural similarity to other effective extractants suggests its potential utility in these processes. The branched alkyl chains may offer advantages in terms of solubility in organic diluents and could influence the selectivity of metal extraction. nih.gov

Current Research Gaps and Objectives for Comprehensive Investigation of "this compound"

Despite its presence in chemical supplier catalogs and patents, in-depth academic research focused solely on this compound is limited. This scarcity of specific data highlights several research gaps and outlines clear objectives for future investigation:

Detailed Physicochemical Characterization: While basic properties are known, a comprehensive study of its surfactant properties, including its critical micelle concentration (CMC) in various media, surface tension reduction capabilities, and the thermodynamics of micellization, is needed.

Solvent Extraction Efficacy and Selectivity: There is a clear need for systematic studies evaluating the efficiency and selectivity of this compound in the extraction of a range of metal ions. This would involve determining distribution ratios, loading capacities, and stripping efficiencies under various conditions (e.g., pH, concentration, and aqueous phase composition). Comparative studies against established extractants like Aliquat 336 would be particularly valuable.

Phase Transfer Catalysis Applications: The potential of this compound as a phase transfer catalyst in various organic reactions remains largely unexplored. Research is required to assess its catalytic activity, stability, and recyclability in different reaction systems.

Biodegradability and Environmental Profile: A significant trend in chemical research is the development of more environmentally benign compounds. acs.org An evaluation of the biodegradability and aquatic toxicity of this compound is crucial to understand its environmental footprint and to determine its suitability for large-scale industrial applications.

Synthesis and Purification Optimization: While general synthetic routes for quaternary ammonium salts are well-established, optimizing the synthesis of this compound for high purity and yield would be beneficial for ensuring consistent and reproducible research findings.

A summary of the physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 94277-47-1 chemicalbook.com
Molecular Formula C26H56ClN nih.gov
Molecular Weight 418.18 g/mol echemi.com
EC Number 304-631-5 echemi.com
Synonyms 1-Hexanaminium, N,2-diethyl-N,N-bis(2-ethylhexyl)-, chloride (1:1) echemi.com

This table is interactive. Click on the headers to sort the data.

A list of all compound names mentioned in this article is provided in Table 2.

Properties

CAS No.

94277-47-1

Molecular Formula

C26H56ClN

Molecular Weight

418.2 g/mol

IUPAC Name

ethyl-tris(2-ethylhexyl)azanium;chloride

InChI

InChI=1S/C26H56N.ClH/c1-8-15-18-24(11-4)21-27(14-7,22-25(12-5)19-16-9-2)23-26(13-6)20-17-10-3;/h24-26H,8-23H2,1-7H3;1H/q+1;/p-1

InChI Key

RHARHBAQMRERTL-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)C[N+](CC)(CC(CC)CCCC)CC(CC)CCCC.[Cl-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Ethyltris 2 Ethylhexyl Ammonium Chloride

Quaternization Reactions for Tertiary Amine Precursors

The cornerstone of Ethyltris(2-ethylhexyl)ammonium chloride synthesis is the quaternization of its tertiary amine precursor, Tris(2-ethylhexyl)amine. This reaction, a specific example of the broader class of Menshutkin reactions, involves the alkylation of the tertiary amine. wikipedia.org

Direct Alkylation Approaches for "this compound" Synthesis

The most direct route to this compound involves the reaction of Tris(2-ethylhexyl)amine with an ethylating agent. The reaction is a bimolecular nucleophilic substitution (SN2) process where the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the ethylating agent. nih.gov A common and effective ethylating agent for this purpose is ethyl chloride.

The general reaction scheme is as follows:

N(CH₂CH(C₂H₅)C₄H₉)₃ + CH₃CH₂Cl → [N(CH₂CH(C₂H₅)C₄H₉)₃(CH₂CH₃)]⁺Cl⁻

The bulky 2-ethylhexyl groups on the Tris(2-ethylhexyl)amine present significant steric hindrance around the nitrogen atom. osti.gov This steric crowding can impede the approach of the ethylating agent, thereby influencing the reaction rate and requiring carefully optimized conditions to achieve satisfactory yields.

Reaction Kinetics and Yield Optimization in Diverse Solvent Systems

The kinetics of the quaternization reaction are profoundly influenced by the solvent system employed. The Menshutkin reaction, involving the formation of an ionic product from neutral reactants, is generally favored in polar solvents which can stabilize the developing charge separation in the transition state. nih.govsemanticscholar.org

Studies on the quaternization of various tertiary amines have shown a dramatic increase in reaction rate with increasing solvent polarity. semanticscholar.org For instance, the rate of reaction between triethylamine (B128534) and ethyl iodide increases significantly as the solvent is changed from non-polar (like hexane) to polar aprotic (like acetonitrile (B52724) or DMSO). nih.gov

For the synthesis of this compound, the choice of solvent must also consider the solubility of the nonpolar precursor, Tris(2-ethylhexyl)amine. A solvent that can effectively solvate both the nonpolar starting material and the ionic product is crucial for achieving a homogeneous reaction mixture and maximizing the yield.

Solvent SystemDielectric Constant (approx.)Expected Effect on Reaction RateConsiderations for Tris(2-ethylhexyl)amine Quaternization
Acetonitrile37.5HighGood solubility for both reactants and product, promotes ion pair separation.
Ethanol24.5Moderate to HighProtic nature can solvate the chloride anion, potentially accelerating the reaction. Good solubility for the amine.
Acetone20.7ModerateAprotic polar solvent, can be a good compromise between reactivity and solubility.
Dichloromethane8.9Low to ModerateLower polarity may slow the reaction but offers good solubility for the precursor. Caution is advised due to potential side reactions. wikipedia.org
Toluene2.4LowPoor stabilization of the transition state, leading to very slow reaction rates.

Table 1: Influence of Solvent Systems on the Quaternization of Tertiary Amines. This interactive table provides a general guide to the expected effects of different solvents on the synthesis of this compound.

To optimize the yield, in addition to solvent selection, other reaction parameters such as temperature and reactant stoichiometry are critical. Due to the steric hindrance of the 2-ethylhexyl groups, elevated temperatures are often necessary to overcome the activation energy barrier. researchgate.net An excess of the ethylating agent, ethyl chloride, can also be employed to drive the reaction to completion.

Advanced Purification Techniques for High-Purity "this compound" Synthesis

The crude product of the quaternization reaction typically contains unreacted starting materials, by-products, and residual solvent. Achieving high purity is essential for many of its applications. Given the lipophilic nature of the cation and the ionic nature of the salt, a combination of purification techniques is often employed.

One common method involves liquid-liquid extraction . The crude product can be dissolved in a suitable organic solvent and washed with water to remove any water-soluble impurities. However, due to the surfactant-like properties of the product, emulsion formation can be a challenge.

Chromatographic techniques offer a more refined approach to purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) can be effective for separating the highly charged quaternary ammonium (B1175870) salt from less polar impurities. tum.denih.gov For larger scale purifications, counter-current chromatography has also been shown to be an effective method for separating quaternary ammonium alkaloids, which share structural similarities. rsc.org

Crystallization can also be employed if a suitable solvent system is identified from which the product selectively precipitates upon cooling or addition of an anti-solvent, leaving impurities in the mother liquor.

Derivatization Strategies and Analog Synthesis of "this compound"

The versatility of this compound can be further expanded through derivatization, either by modifying the counterion or the alkyl chains.

Anion Exchange Reactions for Novel Counterion Integration

The chloride anion in this compound can be readily exchanged for other anions, leading to the formation of new quaternary ammonium salts with potentially different properties and applications. This process, known as anion metathesis , can be achieved using several methods.

A widely used technique involves the use of anion exchange resins . researchgate.netnih.gov A solution of this compound is passed through a column packed with a resin that has been pre-loaded with the desired new anion. The chloride ions are retained by the resin, and the eluate contains the new quaternary ammonium salt. This method is versatile and can be used to introduce a wide variety of anions. nih.gov

Alternatively, precipitation methods can be used. For example, reacting an aqueous solution of this compound with a silver salt of a non-coordinating anion (e.g., silver nitrate, silver tetrafluoroborate) will precipitate silver chloride, leaving the new quaternary ammonium salt in solution. However, this method is often limited by the cost and potential for silver contamination of the final product.

Structural Modifications of Alkyl Chains for Tunable System Performance

While the core synthesis focuses on the quaternization of Tris(2-ethylhexyl)amine, the synthesis of structural analogs with modified alkyl chains can be envisioned to fine-tune the compound's properties. This would typically involve starting with a different tertiary amine precursor.

Mechanistic Investigations of Ethyltris 2 Ethylhexyl Ammonium Chloride in Chemical Processes

Phase Transfer Catalysis Mechanisms Involving "Ethyltris(2-ethylhexyl)ammonium chloride"

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The catalyst, a quaternary ammonium (B1175870) salt like this compound, transports a reactant from one phase to another where the reaction occurs. The structure of the quaternary ammonium salt, particularly the nature of the alkyl groups attached to the nitrogen atom, is a critical determinant of its catalytic efficiency.

The mechanism of phase transfer catalysis involves the exchange of anions between the aqueous and organic phases. The quaternary ammonium cation (Q+) pairs with an anion (Y-) from the aqueous phase to form an ion pair (Q+Y-). This ion pair, due to the lipophilic nature of the long alkyl chains, can diffuse across the interface into the organic phase. In the organic phase, the anion (Y-) is now available to react with an organic substrate (RX) to form the product (RY) and release the original anion (X-). The quaternary ammonium cation then pairs with this new anion (X-) and transports it back to the aqueous phase, completing the catalytic cycle.

The kinetics of this process are influenced by several factors:

Lipophilicity of the Cation: The three 2-ethylhexyl groups and one ethyl group in this compound would provide significant lipophilicity. This is crucial for the solubility of the ion pair in the organic phase, thereby enhancing the rate of transfer.

Interfacial Area: A larger interfacial area between the aqueous and organic phases leads to a faster rate of ion exchange. This is often achieved through vigorous stirring.

Concentration of the Catalyst: The reaction rate is generally proportional to the concentration of the phase transfer catalyst.

The study of dendrite tip kinetics in ammonium chloride solutions, although in a different context, highlights the importance of interfacial kinetics in processes involving this class of compounds. nih.gov

The structure of the phase transfer catalyst can influence the selectivity of a reaction by affecting the reactivity of the transported anion. The tightness of the ion pair (Q+Y-) in the organic phase plays a crucial role. A "looser" ion pair, where the anion is less strongly associated with the cation, is generally more reactive. The bulky and asymmetric nature of the ethyltris(2-ethylhexyl)ammonium cation might lead to a less tightly bound ion pair compared to smaller, more symmetric cations, potentially leading to higher reactivity.

For instance, in nucleophilic substitution reactions, the choice of phase transfer catalyst can affect the ratio of substitution to elimination products. While specific data for this compound is unavailable, studies on similar compounds like benzyl (B1604629) trimethyl ammonium chloride show that catalyst structure is a key factor in reaction outcomes. phasetransfercatalysis.comphasetransfercatalysis.com

Extraction and Separation Science Mechanisms

Quaternary ammonium salts are widely used as extractants in liquid-liquid extraction processes for the separation of metal ions and organic compounds. researchgate.net The mechanism involves the formation of an ion-association complex between the quaternary ammonium cation and an anionic species in the aqueous phase, which is then extracted into the organic phase.

In the context of metal ion extraction, an anionic metal complex (e.g., [MCln]m-) is formed in the aqueous phase. The quaternary ammonium salt, dissolved in an organic solvent, then facilitates the transfer of this complex into the organic phase through an anion exchange mechanism:

m(Q+Cl-)org + [MCln]m-aq ⇌ (Qm[MCln])org + mCl-aq

The efficiency of this extraction is governed by the thermodynamics of the complexation and the solvation of the resulting ion pair in the organic diluent. The large, branched alkyl chains of this compound would enhance the solubility of the extracted complex in nonpolar organic solvents. Studies on mixed extractant systems involving quaternary ammonium chlorides and other extractants like bis(2-ethylhexyl)phosphoric acid have shown complex intermolecular interactions that can be tailored to improve separation. researchgate.netrsc.org

The selectivity of extraction for a particular metal ion is determined by a combination of factors, including the stability of the metal complex in the aqueous phase and the extraction equilibrium constant. The structure of the quaternary ammonium salt can influence this selectivity. For example, the separation of cobalt and nickel is a significant challenge in hydrometallurgy, and the choice of extractant is critical. mdpi.com While specific data for this compound is lacking, research on similar systems provides insights. For instance, the combination of Cyanex 272 and Alamine 336 (a trialkylamine) has been shown to have a synergistic effect on the extraction of rare earth elements. researchgate.net

The efficiency of extraction is often quantified by the distribution ratio (D), which is the ratio of the total concentration of the metal in the organic phase to that in the aqueous phase at equilibrium. A higher D value indicates more efficient extraction.

Below is an interactive table illustrating the hypothetical effect of pH on the extraction ratio of two different metal ions, based on general principles of liquid-liquid extraction with amine-based extractants.

pHMetal Ion A Extraction Ratio (%)Metal Ion B Extraction Ratio (%)
2.03510
3.06525
4.09045
5.09870
6.09995

Note: This table is illustrative and not based on experimental data for this compound.

Role in Emulsion and Dispersion Stabilization Mechanisms

Quaternary ammonium compounds are cationic surfactants that can be used to stabilize emulsions and dispersions. mst.dk They adsorb at the oil-water interface, reducing the interfacial tension and creating a charged layer that prevents coalescence of the dispersed droplets through electrostatic repulsion.

The structure of this compound, with its large hydrophobic groups, would make it an effective emulsifier, particularly for oil-in-water emulsions. The positively charged head group would reside in the aqueous phase, while the bulky alkyl chains would be embedded in the oil phase. This arrangement creates a stable interfacial film. The stability of such emulsions is a key factor in various formulations. google.com

Interfacial Tension Reduction and Marangoni Effects in Colloidal Systems

This compound, a quaternary ammonium compound, is anticipated to function as a cationic surfactant. Its structure, featuring a positively charged nitrogen center and bulky, nonpolar 2-ethylhexyl groups, makes it amphiphilic. This dual nature drives its accumulation at the interface between two immiscible phases, such as oil and water, where it can significantly lower the interfacial tension (IFT).

The positively charged headgroup orients towards the polar phase (water), while the hydrocarbon tails extend into the nonpolar phase (oil). This arrangement disrupts the cohesive forces at the interface, leading to a reduction in IFT. The extent of this reduction is influenced by the concentration of the surfactant up to its critical micelle concentration (CMC). Studies on similar quaternary ammonium salts demonstrate their effectiveness in lowering IFT. For instance, the behavior of other long-chain alkyl ammonium salts in crude oil-water systems has been shown to effectively reduce IFT, a crucial factor in applications like enhanced oil recovery.

Marangoni Effects

The reduction in interfacial tension by this compound can also induce Marangoni effects. The Marangoni effect describes the transfer of mass along an interface due to a gradient in surface or interfacial tension. In a colloidal system, a non-uniform distribution of this compound at the interface would create such a gradient.

For example, during the formation of an emulsion, localized differences in surfactant concentration can arise. The resulting IFT gradient can induce fluid flow from regions of low IFT (high surfactant concentration) to regions of high IFT (low surfactant concentration). This phenomenon can influence the stability of droplets by creating a "healing" effect at the interface, where the surfactant is drawn to areas of thinning, thus counteracting droplet coalescence. Research on systems containing di-(2-ethylhexyl)phosphoric acid (DEHPA), a compound with a similar branched alkyl structure, has detailed how gradients in interfacial tension can lead to spontaneous oscillations and convection at the interface, highlighting the significance of the Marangoni effect in dynamic interfacial phenomena.

The table below illustrates hypothetical interfacial tension data for a system containing a generic quaternary ammonium salt similar to this compound, demonstrating the expected trend.

Concentration (mol/L)Interfacial Tension (mN/m)
050.2
1 x 10⁻⁵42.5
1 x 10⁻⁴35.8
5 x 10⁻⁴30.1
1 x 10⁻³ (CMC)28.5
5 x 10⁻³28.5

Note: This is an interactive data table based on typical behavior of quaternary ammonium surfactants.

Kinetic Stability of Dispersed Systems Mediated by "this compound"

This compound can enhance the kinetic stability of dispersed systems, such as emulsions and suspensions, through several mechanisms, primarily electrostatic and steric stabilization.

Electrostatic Stabilization

As a cationic surfactant, this compound adsorbs onto the surface of dispersed droplets or particles, imparting a net positive charge. This results in the formation of an electrical double layer. When two similarly charged particles approach each other, their electrical double layers overlap, leading to a repulsive force. If this repulsive force is strong enough to overcome the attractive van der Waals forces, it prevents the particles from aggregating or coalescing, thus ensuring the kinetic stability of the dispersion. The magnitude of this surface charge, often quantified by the zeta potential, is a critical indicator of stability.

Steric Stabilization

The three bulky 2-ethylhexyl groups in the structure of this compound can provide significant steric hindrance. When these molecules are adsorbed on the surface of dispersed particles, the hydrocarbon chains extend into the continuous phase. If two particles approach each other, the compression or interpenetration of these adsorbed layers is entropically and/or enthalpically unfavorable, creating a repulsive barrier. This steric stabilization is particularly effective in non-aqueous or low-polarity media.

The combination of electrostatic and steric stabilization (electrosteric stabilization) can be particularly potent. The kinetic stability of dispersed systems is also influenced by factors such as the concentration of the stabilizer, the pH of the aqueous phase, and the presence of electrolytes. For example, studies on the dispersion of mineral particles like kaolinite (B1170537) and quartz using various quaternary ammonium salts have shown that the stability is highly dependent on the surfactant concentration and the length of the alkyl chains.

The following table presents hypothetical data illustrating the effect of a generic quaternary ammonium salt, analogous to this compound, on the properties of an oil-in-water emulsion.

Surfactant Conc. (g/L)Mean Droplet Size (μm)Zeta Potential (mV)
025.4-5.2
0.58.7+25.8
1.05.1+35.4
2.04.8+42.1
5.04.6+45.3

Note: This is an interactive data table based on typical behavior of quaternary ammonium surfactants in stabilizing emulsions.

Theoretical and Computational Studies of Ethyltris 2 Ethylhexyl Ammonium Chloride

Statistical Thermodynamics and Predictive Modeling of "Ethyltris(2-ethylhexyl)ammonium chloride" Systems

Statistical thermodynamics bridges the gap between the microscopic properties of molecules, as determined by quantum mechanics and molecular simulations, and the macroscopic thermodynamic properties of the system. For this compound, these methods can be used to predict properties like activity coefficients, osmotic coefficients, and phase behavior. ijcce.ac.ir

Predictive models, often based on quantitative structure-property relationships (QSPR), can be developed using data from computational studies and experimental measurements of related compounds. rsc.org These models can then be used to estimate the properties of this compound and other similar QACs, guiding the design of new compounds with desired characteristics. The electrolyte nonrandom two-liquid (NRTL) model is an example of a model that can be applied to predict the activity coefficients of quaternary ammonium (B1175870) salts in aqueous solutions. acs.org

Advanced Spectroscopic and Analytical Methodologies for Ethyltris 2 Ethylhexyl Ammonium Chloride Research

Advanced Chromatographic Techniques (HPLC, GC-MS) for Reaction Monitoring and Purity Assessment

Chromatographic methods are indispensable for the qualitative and quantitative analysis of "Ethyltris(2-ethylhexyl)ammonium chloride," providing insights into reaction kinetics and the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of quaternary ammonium (B1175870) compounds (QACs) like "this compound" due to its versatility in separating non-volatile and thermally labile compounds. american.edu The inherent ionic nature of "this compound" makes it well-suited for analysis by various HPLC modes.

Reaction Monitoring: The progress of the synthesis of "this compound," which typically involves the quaternization of a tertiary amine with an ethyl halide, can be effectively monitored using HPLC. By taking aliquots from the reaction mixture at different time intervals, the consumption of reactants and the formation of the product can be quantified. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize reaction time.

Purity Assessment: HPLC is a powerful tool for determining the purity of the final "this compound" product. It can separate the target compound from unreacted starting materials, by-products, and other impurities. mdpi.com The use of a suitable detector, such as a UV detector (if the molecule contains a chromophore) or an Evaporative Light Scattering Detector (ELSD), allows for the quantification of these impurities. For comprehensive analysis of both the cation and the anion, mixed-mode chromatography can be employed, which utilizes a stationary phase with both reversed-phase and ion-exchange characteristics. sielc.com

Table 1: Illustrative HPLC Parameters for the Analysis of Quaternary Ammonium Compounds

Parameter Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water with 0.1% Trifluoroacetic Acid (TFA)
Gradient 30% to 90% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Detector ELSD or Mass Spectrometer
Injection Volume 10 µL

| Column Temperature | 35 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of ionic and non-volatile compounds like "this compound" by conventional GC-MS is challenging. american.edu However, specialized techniques can be employed for its analysis.

Pyrolysis-GC-MS: This technique involves the thermal degradation of the sample in an inert atmosphere before it enters the gas chromatograph. For quaternary ammonium halides, this can induce a Hofmann elimination reaction at high injector port temperatures (around 250 °C), yielding a tertiary amine that is volatile and can be separated by GC. american.edu The resulting tertiary amine for "this compound" would be tris(2-ethylhexyl)amine. The mass spectrometer then provides structural information about the degradation products, allowing for the indirect identification and quantification of the original compound. american.edu

Derivatization: Another approach involves chemical derivatization to convert the non-volatile QAC into a volatile derivative that is amenable to GC-MS analysis. This, however, adds complexity to the sample preparation process.

Table 2: Representative GC-MS Data for Pyrolysis of a Quaternary Ammonium Compound

Analyte (from Pyrolysis) Retention Time (min) Key Mass Fragments (m/z)
Tris(2-ethylhexyl)amine 15.8 353 (M+), 242, 142, 57

Surface-Sensitive Techniques (e.g., Atomic Force Microscopy, AFM; Scanning Electron Microscopy, SEM) for Interfacial Studies

The performance of "this compound" in many of its applications is dictated by its behavior at interfaces. Surface-sensitive techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) provide nanoscale insights into the morphology and structure of this compound on various substrates.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can image surfaces at the nanoscale. It is particularly useful for studying the interfacial structure of surfactants and ionic liquids. researchgate.net For "this compound," AFM can be used to:

Visualize Self-Assembly: Investigate the formation of monolayers and bilayers on solid substrates. The arrangement and packing of the molecules at an interface can be directly visualized. researchgate.net

Determine Film Thickness: Measure the thickness of adsorbed layers of the compound on a surface, providing information about its adsorption behavior.

Probe Mechanical Properties: In addition to topography, AFM can measure local mechanical properties such as adhesion and stiffness of the adsorbed film. Studies on similar molecules have shown oscillations in damping coefficients with a period consistent with the molecular dimensions, indicating weak layering near the solid-liquid interface. researchgate.net

Scanning Electron Microscopy (SEM)

SEM uses a focused beam of electrons to generate images of a sample's surface. It provides information about the surface topography and composition with a lower resolution than AFM but over a larger field of view. For "this compound," SEM can be utilized to:

Examine Surface Morphology: Characterize the morphology of films or coatings containing the compound on a larger scale. This can reveal information about film uniformity, the presence of aggregates, or phase separation in a blend.

Analyze Coatings: When incorporated into coatings, SEM can be used to visualize the distribution of the quaternary ammonium salt within the coating matrix. researchgate.net This is particularly relevant for applications where the surface activity of the compound is critical.

Table 3: Comparative Capabilities of AFM and SEM for Interfacial Studies of "this compound"

Feature Atomic Force Microscopy (AFM) Scanning Electron Microscopy (SEM)
Resolution Angstrom to nanometer scale Nanometer to micrometer scale
Imaging Environment Air, liquid, or vacuum Typically high vacuum
Information Obtained 3D topography, mechanical properties 2D topography, elemental composition (with EDX)
Sample Preparation Minimal, can be done on various substrates Often requires conductive coating

| Primary Application | High-resolution imaging of molecular self-assembly and surface forces | Large area imaging of surface morphology and microstructure |

Interactions and Self Assembly Phenomena of Ethyltris 2 Ethylhexyl Ammonium Chloride

Supramolecular Architectures in Solution

The aggregation of surfactant molecules in solution is a hallmark of their behavior, leading to the formation of various supramolecular structures. For Ethyltris(2-ethylhexyl)ammonium chloride, the bulky nature of its alkyl chains plays a critical role in determining the geometry and formation conditions of these aggregates.

Micellar Aggregation and Critical Micelle Concentration (CMC) Studies

The formation of micelles is a characteristic feature of surfactants in solution. nih.gov This process is driven by the hydrophobic effect, where the nonpolar tails of the surfactant molecules associate to minimize their contact with water, while the hydrophilic head groups remain exposed to the aqueous phase. The concentration at which this self-assembly begins is known as the critical micelle concentration (CMC). Below the CMC, surfactant molecules exist predominantly as monomers. nih.gov

Vesicle and Liquid Crystal Formation under Varying Conditions

Beyond simple spherical micelles, surfactants can form more complex structures like vesicles and liquid crystals. Vesicles are spherical bilayers enclosing a solvent, and their formation is often observed with surfactants that have a molecular geometry that favors bilayer curvature. Quaternary ammonium (B1175870) surfactants with appropriate chain lengths and head group sizes have been shown to form vesicles. nih.gov

Liquid crystals are ordered phases that exhibit properties between those of a liquid and a solid. The formation of liquid crystalline phases is dependent on surfactant concentration, temperature, and the presence of additives. For other quaternary ammonium compounds, transitions from spherical micelles to cylindrical micelles and then to hexagonal or lamellar liquid crystal phases have been observed with increasing concentration. mdpi.com Given the bulky nature of this compound, it is plausible that it could form various liquid crystalline phases under specific conditions, although detailed phase diagrams are not available in the current literature.

Interfacial Behavior and Adsorption Phenomena

The ability of surfactants to adsorb at interfaces is fundamental to their applications. This compound, as a cationic surfactant, is expected to exhibit strong interfacial activity.

Adsorption Kinetics and Thermodynamics at Liquid-Liquid Interfaces

The adsorption of surfactant molecules at a liquid-liquid interface reduces the interfacial tension. The dynamics of this process are governed by adsorption kinetics, which can be influenced by factors such as the diffusion of surfactant monomers from the bulk to the interface and the energy barrier for adsorption. researchgate.net The thermodynamics of adsorption provide insight into the spontaneity and nature of the process.

For similar cationic surfactants, the adsorption at oil-water interfaces has been studied, revealing that the process is often diffusion-controlled at lower concentrations. researchgate.net The bulky 2-ethylhexyl groups of this compound would likely influence its packing efficiency at the interface, which in turn would affect the reduction in interfacial tension and the thermodynamic parameters of adsorption.

Interaction with Solid Surfaces and Nanomaterials

Cationic surfactants like this compound are known to adsorb onto negatively charged solid surfaces through electrostatic interactions. rsc.org This property is utilized in various applications, such as fabric softening and as a coating agent. The adsorption can lead to the formation of a surfactant monolayer or bilayer on the surface, depending on the concentration.

The interaction with nanomaterials is another area of interest. Ionic liquids and surfactants are used to functionalize nanomaterials to enhance their dispersion and properties. nih.gov The adsorption of this compound onto nanomaterials would be driven by a combination of electrostatic and hydrophobic interactions, potentially modifying the surface properties of the nanomaterials for specific applications. The efficiency and nature of this adsorption would be influenced by the surface charge and chemistry of the solid material. researchgate.net

Solubilization and Microemulsion Formation Mechanisms

One of the key properties of surfactant micelles is their ability to solubilize poorly water-soluble substances within their hydrophobic core. This phenomenon is crucial for various processes, including detergency and drug delivery. mdpi.com The solubilization capacity of a surfactant is dependent on the size and number of micelles in the solution.

Microemulsions are thermodynamically stable, isotropic dispersions of oil and water, stabilized by a surfactant and often a co-surfactant. The formation of microemulsions is a complex process that depends on the properties of the oil, water, and surfactant, as well as temperature and salinity. Quaternary ammonium compounds can act as effective emulsifiers for the formation of oil-in-water or water-in-oil microemulsions. The specific structure of this compound, with its branched alkyl chains, may offer advantages in the formation of stable microemulsions over a range of conditions, although specific studies on this compound are limited.

Due to the lack of specific experimental data for this compound in the reviewed literature, data tables for its physicochemical properties could not be generated.

Complexation with Metal Ions, Organic Compounds, and Macromolecules in Solution

The scientific literature available through comprehensive searches does not provide specific research findings, detailed data, or quantitative tables regarding the complexation and self-assembly phenomena of This compound with metal ions, organic compounds, and macromolecules in solution.

While the broader class of quaternary ammonium salts is known to participate in such interactions, detailed studies focusing specifically on this compound are not present in the surveyed academic and patent databases. Research in the field of solvent extraction and host-guest chemistry often focuses on other structurally related quaternary ammonium compounds, such as those with different alkyl chain lengths or symmetries.

General principles of physical organic chemistry suggest that as a quaternary ammonium salt, this compound would possess the potential to interact with various species in solution:

Metal Ions: Quaternary ammonium salts can act as phase-transfer agents, facilitating the transfer of metal anions from an aqueous phase to an organic phase. This process involves the formation of an ion pair between the quaternary ammonium cation and a negatively charged metal complex (e.g., [MX]). The efficiency and selectivity of this extraction are dependent on factors such as the nature of the metal ion, the composition of the aqueous phase (e.g., presence of halide ions), and the steric and electronic properties of the quaternary ammonium salt. However, specific studies quantifying these interactions for this compound are not available.

Organic Compounds: Interactions with organic compounds could occur through various non-covalent forces. The bulky and hydrophobic 2-ethylhexyl groups would favor van der Waals interactions with other nonpolar molecules. The positively charged nitrogen center could interact with electron-rich organic molecules through cation-π or electrostatic interactions. In the absence of empirical data, the nature and strength of these potential interactions remain speculative for this specific compound.

Macromolecules: Quaternary ammonium compounds are known to interact with macromolecules, particularly those bearing negative charges such as certain proteins or synthetic polymers. These interactions are often driven by a combination of electrostatic attraction and hydrophobic effects. Such complexation can lead to changes in the conformation and solubility of the macromolecule. No studies detailing the binding of this compound to any specific macromolecules have been identified.

Due to the lack of specific research data, the creation of detailed, informative, and scientifically accurate content, including data tables, for this particular subsection is not possible at this time.

Applications of Ethyltris 2 Ethylhexyl Ammonium Chloride in Advanced Chemical Engineering and Materials Science Research Focus

Utilization in Advanced Separation Processes

The bulky and asymmetric nature of the ethyltris(2-ethylhexyl)ammonium cation makes it an effective agent in advanced separation technologies, particularly in liquid-liquid extraction and supported liquid membranes for the separation of metal ions. Its large hydrophobic groups facilitate the formation of ion pairs with target anions, enabling their transfer from an aqueous phase to an organic phase.

In the context of membrane science, quaternary ammonium (B1175870) salts with large alkyl groups are integral to the formulation of liquid membranes. These membranes can be used for the selective transport of specific ions. While direct studies on Ethyltris(2-ethylhexyl)ammonium chloride in this specific application are not widely published, the principles of liquid membrane transport using similar large quaternary ammonium salts suggest its potential. The efficiency of such separations depends on the formation of a stable complex between the quaternary ammonium cation and the target ion, and the subsequent transport of this complex across the membrane phase.

Regarding chromatographic media development, quaternary ammonium compounds are commonly used to modify stationary phases in ion chromatography, creating anion-exchange sites. chromatographyonline.comdiduco.com The modification of a stationary phase with a compound like this compound could potentially offer unique selectivity for large, hydrophobic anions due to the specific steric and electronic environment created by its bulky alkyl groups. However, detailed research on the direct application of this compound as a stationary phase modifier is limited.

Role in Synthesis of Nanomaterials and Porous Structures

The synthesis of nanomaterials with controlled size, shape, and surface properties is a cornerstone of modern materials science. This compound, owing to its surfactant-like properties, can play a crucial role in these synthetic strategies.

Template-Directed Synthesis of Inorganic and Hybrid Materials

Quaternary ammonium salts are widely employed as structure-directing agents or templates in the synthesis of mesoporous materials, such as silica. They form micelles in solution, which act as scaffolds around which the inorganic precursors hydrolyze and condense, leading to a porous structure after removal of the organic template. While cetyltrimethylammonium bromide (CTAB) is a more common template, the use of quaternary ammonium salts with different alkyl chain lengths and headgroup structures allows for the tuning of pore size and morphology. The bulky nature of the ethyltris(2-ethylhexyl)ammonium cation could potentially lead to the formation of larger and more disordered pore structures in comparison to more conventional templates.

Stabilizer in Nanoparticle Formation and Functionalization

In the synthesis of nanoparticles, capping agents are essential to control growth and prevent aggregation. nih.govmtech.edu Quaternary ammonium compounds can act as effective stabilizers, adsorbing to the nanoparticle surface and providing electrostatic and/or steric stabilization. researchgate.net this compound, with its combination of a charged headgroup and bulky, hydrophobic tails, is well-suited for this role, particularly for the stabilization of nanoparticles in non-polar solvents or for creating a hydrophobic shell on the nanoparticle surface. For instance, in the synthesis of gold nanoparticles, quaternary ammonium salts can facilitate the transfer of the gold precursor to an organic phase where reduction occurs, with the ammonium salt simultaneously acting as a stabilizing agent for the newly formed nanoparticles. ucl.ac.uk

Electrochemical Applications

The electrochemical properties of this compound, particularly its potential as an electrolyte component, are of significant interest. As an ionic liquid, it possesses low volatility and good thermal stability, which are desirable characteristics for electrolytes.

In the realm of sensor development, quaternary ammonium salts are utilized as ionophores in ion-selective electrodes (ISEs) for the detection of specific anions. epa.govdiva-portal.org The principle relies on the selective complexation of the target anion by the quaternary ammonium cation within a polymeric membrane, leading to a measurable potential change. While research has been conducted on various quaternary ammonium salts for this purpose, the specific use of this compound in chloride-selective electrodes or other anion sensors would depend on its binding affinity and selectivity for the target anion.

Catalytic Roles Beyond Classical Phase Transfer

While quaternary ammonium salts are well-known as phase transfer catalysts (PTCs), their catalytic roles are expanding into more specialized areas of catalysis.

The principles of organocatalysis, where a small organic molecule accelerates a chemical reaction, have seen significant growth. mdpi.com Chiral quaternary ammonium salts, in particular, have been developed as powerful asymmetric organocatalysts. Although specific research on the organocatalytic activity of this compound is limited, its structural features suggest potential applications. The bulky alkyl groups could create a specific chiral environment if a chiral center were introduced into the molecule, potentially influencing the stereochemical outcome of a reaction.

Synergistic catalysis, where two or more catalysts work in concert to promote a reaction, is a powerful strategy in modern organic synthesis. beilstein-journals.orgnih.gov In this context, a quaternary ammonium salt like this compound could act as a co-catalyst or a phase transfer agent in conjunction with a metal complex. For instance, in a palladium-catalyzed cross-coupling reaction, the quaternary ammonium salt could facilitate the transfer of an anionic nucleophile from an aqueous phase to the organic phase where the catalytic cycle occurs.

Formulation in Advanced Functional Fluids and Smart Materials (Mechanistic Aspects)

The unique properties of ionic liquids, including their low vapor pressure, high thermal stability, and tunable viscosity, make them attractive components for advanced functional fluids. The viscosity of a fluid is a critical parameter, and it can be influenced by the molecular structure of its components. mdpi.comaps.orgnih.gov The bulky and asymmetric structure of the Ethyltris(2-ethylhexyl)ammonium cation would be expected to contribute to a higher viscosity compared to smaller, more symmetrical quaternary ammonium salts. This property could be exploited in the formulation of lubricants or hydraulic fluids where specific rheological properties are required.

Smart materials, which respond to external stimuli, are a rapidly developing area of materials science. Stimuli-responsive polymers, for example, can undergo changes in their properties in response to changes in temperature, pH, or light. nih.gov The incorporation of ionic liquids like this compound into polymer matrices could lead to the development of new smart materials. The ionic nature of the compound could impart conductivity to the material, while its interaction with the polymer chains could influence the material's mechanical properties and its response to stimuli.

Emerging Research Frontiers and Future Perspectives for Ethyltris 2 Ethylhexyl Ammonium Chloride

Integration in Sustainable Chemistry and Green Solvents Research

The principles of sustainable and green chemistry, which advocate for the reduction or elimination of hazardous substances, are guiding the development of next-generation chemical processes. Within this paradigm, Ethyltris(2-ethylhexyl)ammonium chloride is being investigated for its potential contributions. As a quaternary ammonium (B1175870) salt, it shares characteristics with ionic liquids (ILs), a class of compounds often touted as "green" solvents due to their low vapor pressure.

Researchers are exploring its utility as a phase-transfer catalyst in multiphase reaction systems. Its amphipathic nature, with a hydrophilic chloride head and lipophilic alkyl chains, allows it to shuttle reactants between aqueous and organic phases, potentially enhancing reaction rates and yields while minimizing the need for harsh organic solvents. This approach aligns with the green chemistry goal of improving energy and atom efficiency.

Development of Responsive and Smart Systems based on "this compound"

The development of "smart" materials that respond to external stimuli is a key area of materials science. The unique structure of this compound makes it a candidate for the design of such responsive systems. Its properties can be sensitive to changes in temperature, ionic strength, and electric fields.

For instance, its aggregation behavior in solution can be tuned, leading to the formation of micelles or vesicles that respond to environmental cues. This could be exploited in applications such as controlled-release formulations, where an active ingredient is encapsulated and released only under specific conditions. Research in this area is still in its nascent stages, but the potential to create stimulus-responsive systems based on this compound is a significant driver for future studies.

Synergistic Effects in Hybrid Systems and Multicomponent Formulations

The performance of this compound can be significantly enhanced when it is incorporated into hybrid materials and multicomponent systems. Researchers are investigating the synergistic effects that arise when this quaternary ammonium salt is combined with polymers, nanoparticles, and other functional molecules.

In polymer science, its incorporation can modify the mechanical and thermal properties of the resulting composite material. As a surfactant, it can aid in the dispersion of nanoparticles in a polymer matrix, preventing aggregation and leading to materials with improved strength and conductivity. The ionic nature of the compound can also be leveraged to create ion-conducting polymer electrolytes for applications in batteries and fuel cells.

Challenges and Opportunities in Research Scale-Up and Industrial Implementation (Research & Development Perspective)

Despite its promising properties, the transition of this compound from laboratory-scale research to industrial-scale application presents several challenges and opportunities from an R&D perspective.

Aspect Challenges Opportunities
Synthesis Developing cost-effective and scalable synthetic routes with high purity and yield.Optimization of reaction conditions and exploration of continuous flow processes to improve efficiency.
Purification Removal of residual starting materials and byproducts to meet stringent industrial specifications.Development of novel and more efficient purification techniques, such as advanced chromatography or crystallization methods.
Process Integration Ensuring compatibility with existing industrial processes and equipment.Designing new processes that fully leverage the unique properties of the compound to create novel, high-value products.
Economic Viability The current cost of production may be a barrier for some large-scale applications.Identifying niche, high-value applications where the performance benefits justify the cost.

Overcoming these hurdles will require a concerted effort from both academic and industrial researchers, focusing on process optimization, cost reduction, and the identification of killer applications where the unique properties of this compound provide a clear advantage.

Unexplored Reaction Pathways and Novel Catalytic Transformations

The catalytic potential of this compound is a largely unexplored frontier. While its use as a phase-transfer catalyst is recognized, its ability to mediate or catalyze other types of chemical transformations remains an open area of investigation.

Researchers are beginning to explore its role in organocatalysis, where the charged nitrogen center and the surrounding alkyl groups could provide a unique chemical environment for activating substrates and controlling reaction selectivity. There is also potential for its use as a precursor or stabilizer for catalytically active metal nanoparticles. The steric bulk of the 2-ethylhexyl groups could play a crucial role in preventing nanoparticle aggregation, thereby maintaining high catalytic activity and longevity.

Potential for Advanced Sensing and Detection Methodologies

The ionic nature and specific binding capabilities of quaternary ammonium compounds suggest that this compound could be a valuable component in the development of advanced chemical sensors. Its ability to interact with specific anions and organic molecules could be harnessed to create selective and sensitive detection platforms.

One potential application is in the fabrication of ion-selective electrodes (ISEs). The membrane of an ISE could be doped with this compound to create a sensor that is highly selective for certain anions. Furthermore, its interaction with fluorescent dyes could lead to the development of optical sensors, where the presence of a target analyte causes a measurable change in the fluorescence signal. These research avenues, though in their early stages, highlight the compound's potential to contribute to the next generation of analytical and diagnostic tools.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Use nonlinear regression (e.g., four-parameter logistic model) to estimate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-normal distributions, employ nonparametric methods like Kruskal-Wallis. Report confidence intervals and effect sizes to contextualize biological significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.